An In-depth Technical Guide to (5-Bromo-3-fluoropyridin-2-YL)methanamine (CAS Number 1234616-19-3)
An In-depth Technical Guide to (5-Bromo-3-fluoropyridin-2-YL)methanamine (CAS Number 1234616-19-3)
This guide provides a comprehensive technical overview of (5-Bromo-3-fluoropyridin-2-YL)methanamine, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, properties, and applications of this versatile molecule, with a focus on the practical insights and causal reasoning behind the presented methodologies.
Introduction: The Strategic Importance of a Halogenated Pyridine Building Block
(5-Bromo-3-fluoropyridin-2-YL)methanamine is a substituted pyridinylmethanamine that has gained significant traction as a valuable intermediate in the synthesis of complex bioactive molecules. Its structure, featuring a trifunctionalized pyridine ring with bromine, fluorine, and an aminomethyl group, offers multiple points for chemical modification, making it an attractive scaffold for creating diverse chemical libraries. The presence of both bromine and fluorine atoms allows for selective manipulation through various cross-coupling reactions and nucleophilic substitutions, respectively. This strategic placement of reactive handles has positioned (5-Bromo-3-fluoropyridin-2-YL)methanamine as a crucial component in the development of novel therapeutics, particularly in the burgeoning field of protein degradation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 1234616-19-3 | [1] |
| Molecular Formula | C₆H₆BrFN₂ | [1] |
| Molecular Weight | 205.03 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Purity | Typically available at ≥97% | [1] |
| Storage | Room temperature | [1] |
Synthesis of (5-Bromo-3-fluoropyridin-2-YL)methanamine: A Two-Step Approach
The synthesis of (5-Bromo-3-fluoropyridin-2-YL)methanamine can be efficiently achieved through a two-step process starting from the corresponding picolinamide. This pathway involves the dehydration of the amide to a nitrile, followed by the reduction of the nitrile to the primary amine.
Caption: Synthetic workflow for (5-Bromo-3-fluoropyridin-2-YL)methanamine.
Step 1: Dehydration of 5-Bromo-3-fluoropicolinamide to 5-Bromo-3-fluoro-2-cyanopyridine
The initial step involves the conversion of the carboxamide group of 5-bromo-3-fluoropicolinamide to a nitrile. This is a standard transformation in organic synthesis, often accomplished using a variety of dehydrating agents.
Experimental Protocol:
-
To a stirred solution of 5-bromo-3-fluoropicolinamide (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂), add a dehydrating agent like phosphorus oxychloride (POCl₃) (typically 2-5 eq).[2]
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction is carefully quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess POCl₃ and the acidic byproducts.
-
The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to afford pure 5-bromo-3-fluoro-2-cyanopyridine.
Causality and Experimental Choices:
-
Choice of Dehydrating Agent: Phosphorus oxychloride is a common and effective choice for this transformation due to its high reactivity. Other reagents like trifluoroacetic anhydride or Burgess reagent could also be employed, but POCl₃ is often more cost-effective for larger-scale synthesis.
-
Solvent Selection: Dichloromethane is a good solvent for both the starting material and the reagents and is relatively inert under the reaction conditions.
-
Workup Procedure: The aqueous workup with a mild base like NaHCO₃ is crucial to safely neutralize the corrosive reagents and byproducts.
Step 2: Reduction of 5-Bromo-3-fluoro-2-cyanopyridine to (5-Bromo-3-fluoropyridin-2-YL)methanamine
The final step is the reduction of the nitrile group to a primary amine. This transformation requires a reducing agent that is selective for the nitrile and does not significantly affect the halogen substituents on the pyridine ring.
Method A: Catalytic Hydrogenation
Experimental Protocol:
-
In a hydrogenation vessel, dissolve 5-bromo-3-fluoro-2-cyanopyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of Raney Nickel (typically 10-20% by weight).[3]
-
Pressurize the vessel with hydrogen gas (H₂) to a desired pressure (e.g., 50 psi).
-
The reaction is stirred at room temperature or with gentle heating and monitored by TLC or LC-MS.
-
Upon completion, the catalyst is carefully filtered off through a pad of Celite. Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet with the solvent.
-
The filtrate is concentrated under reduced pressure to yield (5-Bromo-3-fluoropyridin-2-YL)methanamine.
Causality and Experimental Choices:
-
Catalyst Selection: Raney Nickel is a widely used catalyst for nitrile reduction due to its high activity.[3] While palladium-based catalysts can also be effective, they may sometimes lead to dehalogenation, particularly debromination. Platinum and rhodium catalysts are generally less prone to causing dehalogenation.[4]
-
Solvent Choice: Protic solvents like methanol or ethanol are commonly used for catalytic hydrogenation.
Method B: Chemical Reduction
Experimental Protocol:
-
To a solution of 5-bromo-3-fluoro-2-cyanopyridine (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of borane-THF complex (BH₃·THF) (typically 2-3 eq) dropwise at 0 °C.
-
After the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress is monitored by TLC or LC-MS.
-
Once the reaction is complete, it is carefully quenched by the slow addition of methanol, followed by an acidic workup (e.g., with 2M HCl).
-
The mixture is then basified with a strong base (e.g., 6M NaOH) to deprotonate the amine.
-
The product is extracted with an organic solvent such as ethyl acetate, and the combined organic layers are dried and concentrated to afford the desired product.
Causality and Experimental Choices:
-
Reducing Agent: Borane and its complexes are effective for the reduction of nitriles.[5] They are generally less likely to cause dehalogenation compared to some catalytic hydrogenation methods.
-
Inert Atmosphere: Borane reagents are sensitive to moisture and air, necessitating the use of anhydrous solvents and an inert atmosphere.
-
Quenching and Workup: The quenching with methanol is to destroy excess borane. The acidic workup protonates the amine, making it water-soluble and allowing for the removal of non-basic impurities. Subsequent basification is required to isolate the free amine.
Applications in Drug Discovery: A Key Building Block for PROTACs
(5-Bromo-3-fluoropyridin-2-YL)methanamine is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: General structure of a PROTAC and the role of the title compound.
The aminomethyl group of (5-Bromo-3-fluoropyridin-2-YL)methanamine provides a convenient attachment point for a linker, which connects the target protein-binding moiety (warhead) to the E3 ligase ligand. The bromo and fluoro substituents on the pyridine ring can be further functionalized to modulate the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability. The strategic incorporation of fluorine can often enhance metabolic stability and binding affinity.[3][6]
Spectroscopic Characterization (Predicted)
While experimental spectra for (5-Bromo-3-fluoropyridin-2-YL)methanamine are not widely published, we can predict the key spectroscopic features based on its structure and data from analogous compounds.
-
¹H NMR:
-
The two aromatic protons on the pyridine ring would appear as doublets or doublet of doublets, with coupling constants influenced by the fluorine and bromine substituents.
-
The aminomethyl protons (CH₂NH₂) would likely appear as a singlet or a broad singlet.
-
The amine protons (NH₂) would also likely be a broad singlet, and their chemical shift could be concentration-dependent.
-
-
¹³C NMR:
-
Six distinct carbon signals would be expected.
-
The carbon atoms attached to fluorine and bromine would show characteristic chemical shifts and coupling constants (C-F coupling).
-
-
Mass Spectrometry (MS):
-
The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Fragmentation would likely involve the loss of the aminomethyl group.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic peaks for N-H stretching of the primary amine would be observed in the region of 3300-3500 cm⁻¹.
-
C-N stretching and N-H bending vibrations would also be present.
-
Aromatic C-H and C=C stretching vibrations would be observed in their respective regions.
-
Safety and Handling
General Safety Precautions: [1][7][8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Potential Hazards of Related Compounds:
-
Skin and Eye Irritation: Many halogenated pyridines can cause skin and eye irritation.[7][8]
-
Harmful if Swallowed or Inhaled: Similar compounds can be harmful if ingested or inhaled.[7][8]
It is imperative to consult the supplier's safety information and handle this compound with the caution appropriate for a novel chemical substance.
Conclusion
(5-Bromo-3-fluoropyridin-2-YL)methanamine is a strategically designed building block with significant potential in medicinal chemistry. Its trifunctionalized pyridine core offers a versatile platform for the synthesis of complex molecules, particularly in the rapidly advancing field of protein degradation. The synthetic route presented in this guide, along with the discussion of its applications and properties, provides a solid foundation for researchers and drug development professionals to effectively utilize this valuable compound in their synthetic endeavors. As with any research chemical, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe application.
References
- Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Diisopropylaminoborane: a new practical and versatile reducing agent for the reduction of nitriles to primary amines. Journal of Organic Chemistry, 74(5), 1964-1970.
-
CP Lab Safety. (5-bromo-3-fluoropyridin-2-yl)methanamine, min 97%, 1 gram. [Link]
- US Patent US20050250947A1.
-
ResearchGate. Notes - Reduction of Carbonyl Compounds with Pyridine Borane. [Link]
-
CP Lab Safety. (5-bromo-3-fluoropyridin-2-yl)methanamine, min 97%, 1 gram. [Link]
-
Capot Chemical. MSDS of (3-bromo-5-fluoropyridin-2-yl)methanamine hydrochloride. [Link]
-
Wikipedia. Raney nickel. [Link]
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-803.
-
ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. [Link]
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